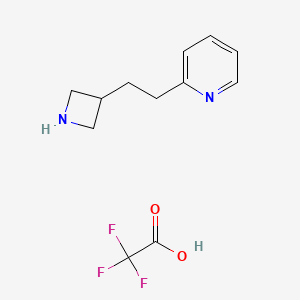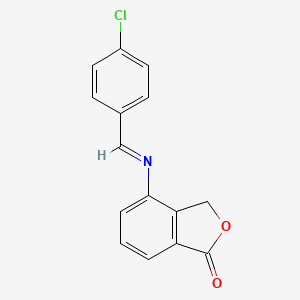
(E)-4-(4-chlorobenzylideneamino)isobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(4-clorobencilidenamino)isobenzofuran-1(3H)-ona es un compuesto orgánico que pertenece a la clase de las iminas y los derivados del isobenzofurano. Este compuesto se caracteriza por la presencia de un grupo clorobencilidenamino unido a un núcleo de isobenzofuranona. Es de interés en varios campos de la química y la farmacología debido a sus potenciales actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (E)-4-(4-clorobencilidenamino)isobenzofuran-1(3H)-ona normalmente implica la reacción de condensación entre el 4-clorobenzaldehído y la isobenzofuran-1(3H)-ona en presencia de un catalizador adecuado. La reacción se lleva a cabo normalmente en condiciones de reflujo en un disolvente orgánico como el etanol o el metanol. La mezcla de reacción se enfría entonces y el producto se aísla por filtración y recristalización.
Métodos de producción industrial
Aunque los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría la ampliación de la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de reactores de flujo continuo y la aplicación de técnicas de purificación como la cromatografía para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(E)-4-(4-clorobencilidenamino)isobenzofuran-1(3H)-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los óxidos o quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo imina en una amina.
Sustitución: El grupo clorobencilideno puede sufrir reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se utilizan normalmente agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en condiciones básicas.
Principales productos formados
Oxidación: Formación de quinonas u óxidos.
Reducción: Formación de aminas.
Sustitución: Formación de derivados sustituidos con diversos grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus potenciales efectos terapéuticos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (E)-4-(4-clorobencilidenamino)isobenzofuran-1(3H)-ona no está bien documentado. Los compuestos similares a menudo ejercen sus efectos interactuando con objetivos moleculares específicos como enzimas o receptores. El grupo clorobencilidenamino puede desempeñar un papel en la unión a estos objetivos, lo que conduce a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- (E)-4-(4-bromobencilidenamino)isobenzofuran-1(3H)-ona
- (E)-4-(4-metilbencilidenamino)isobenzofuran-1(3H)-ona
- (E)-4-(4-nitrobencilidenamino)isobenzofuran-1(3H)-ona
Unicidad
(E)-4-(4-clorobencilidenamino)isobenzofuran-1(3H)-ona es única debido a la presencia del grupo clorobencilideno, que puede influir en su reactividad y actividad biológica. El átomo de cloro puede afectar a las propiedades electrónicas del compuesto, haciéndolo diferente de sus análogos con diferentes sustituyentes.
Propiedades
Fórmula molecular |
C15H10ClNO2 |
|---|---|
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methylideneamino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H10ClNO2/c16-11-6-4-10(5-7-11)8-17-14-3-1-2-12-13(14)9-19-15(12)18/h1-8H,9H2 |
Clave InChI |
MXKTVOYFKRKHFQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC=C2N=CC3=CC=C(C=C3)Cl)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


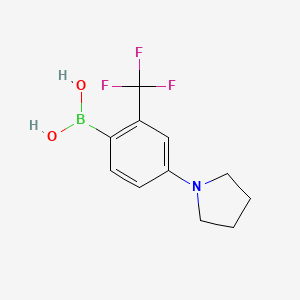
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11757518.png)
![Spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride](/img/structure/B11757521.png)
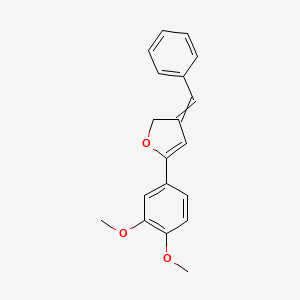
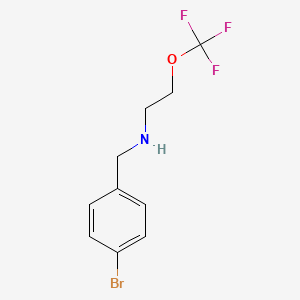
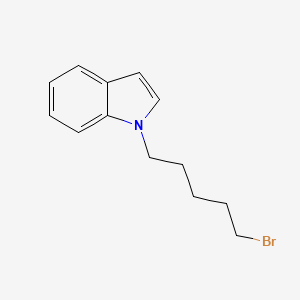
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757545.png)
![tert-Butyl (1R,5S,6S)-rel-6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11757546.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11757555.png)
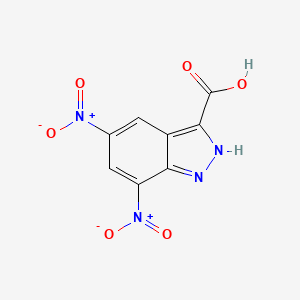
![(4E)-3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B11757563.png)
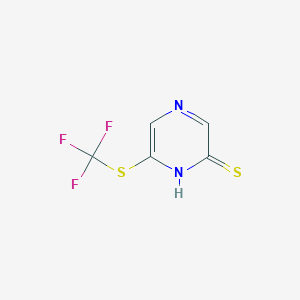
![tert-Butyl (S)-4-amino-1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11757590.png)
